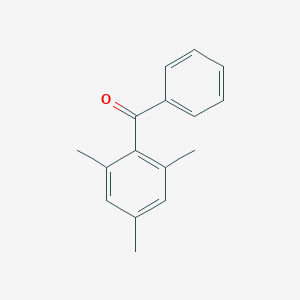

2,4,6-Trimethylbenzophenone

説明

Contextualization within Aromatic Ketone Chemistry

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an aromatic ketone that holds a distinct position within its chemical class. lookchem.com Aromatic ketones are characterized by a carbonyl group attached to two aryl groups. In the case of this compound, one of these is an unsubstituted phenyl group, while the other is a 2,4,6-trimethylphenyl (mesityl) group. nih.gov This substitution pattern is crucial to its unique properties. The three methyl groups on the mesityl ring introduce significant steric hindrance around the carbonyl group. This steric crowding influences its reactivity, lowest energy conformation, and interactions in solution compared to simpler aromatic ketones like benzophenone (B1666685). rsc.orgkent.ac.uk For instance, molecular modeling shows that to minimize steric strain, the aromatic rings in this compound are twisted out of the plane of the carbonyl group. kent.ac.uk Its chemistry is often explored in the context of how these steric and electronic effects modify the fundamental reactions of the ketone moiety, such as nucleophilic addition and photochemical reactions. wiley.comoup.com

Significance in Contemporary Photochemistry and Materials Science

The primary significance of this compound in modern research stems from its photochemical properties. It is widely recognized as a Type II photoinitiator, a compound that, upon absorption of ultraviolet (UV) light, can initiate polymerization reactions. google.comsinohighchem.com This capability is fundamental to the field of UV-curable materials, where it is used in the formulation of coatings, inks, and adhesives. kent.ac.uk Unlike Type I photoinitiators that undergo direct bond cleavage to form radicals, Type II initiators like this compound operate through a bimolecular process, typically involving hydrogen abstraction from a synergist molecule, such as an amine. google.com The study of its excited states, particularly its relatively long-lived triplet state, is a key area of research, as these states govern its efficiency as an initiator. grafiati.comresearchgate.net Its unique structure allows for versatile chemical modifications, making it a valuable building block in the synthesis of more complex organic molecules and polymers. lookchem.comgoogle.com

Scope and Objectives of the Research Outline

This article provides a focused scientific overview of this compound. The objective is to detail its chemical synthesis, structural and spectroscopic properties, photophysical behavior, and key applications in polymer chemistry. The discussion will begin with its synthesis via established routes and its characterization using modern spectroscopic techniques. It will then delve into the fundamental photophysical and photochemical processes that define its function, including the nature of its excited states and its primary reaction pathways. Finally, the article will explore its practical application as a photoinitiator in UV-curing technologies. The content is structured to deliver a thorough and scientifically accurate account based on detailed research findings.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenyl-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAFOABSQZMTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061349 | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-16-5 | |

| Record name | 2,4,6-Trimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesityl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways

The primary and most traditional route for synthesizing 2,4,6-trimethylbenzophenone is the Friedel-Crafts acylation. researchgate.net This method's reliability and versatility have made it a cornerstone in the production of this and other related aromatic ketones.

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. acgpubs.org The reaction proceeds through an electrophilic attack on the aromatic ring by a generated acylium ion.

In the synthesis of this compound, mesitylene (B46885) (1,3,5-trimethylbenzene) serves as the activated aromatic substrate, and benzoyl chloride is the acylating agent. acgpubs.orgrsc.org The electron-donating methyl groups on the mesitylene ring activate it towards electrophilic attack, facilitating the acylation process. The reaction results in the formation of a new carbon-carbon bond between the carbonyl carbon of the benzoyl group and one of the aromatic carbons of mesitylene. A study detailed a procedure where mesitylene and benzoyl chloride were reacted in ethylene (B1197577) dichloride. researchgate.net Another method involved heating a mixture of mesitylene, benzoyl chloride, and a catalyst in t-butyl methyl ether. acgpubs.org

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation. However, its use in stoichiometric amounts and the generation of hazardous waste have prompted research into more environmentally friendly and reusable catalysts. acgpubs.org

Alternative catalysts that have proven effective include:

Metal Triflates: Scandium(III) triflate (Sc(OTf)₃), copper(II) triflate (Cu(OTf)₂), zinc(II) triflate (Zn(OTf)₂), and tin(II) triflate (Sn(OTf)₂) have been successfully used in ionic liquids, offering the advantage of being recyclable. liv.ac.uk

Zirconium-based Catalysts: Zirconium tetrachloride (ZrCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O) have been utilized, particularly under microwave irradiation, to promote the reaction efficiently. rsc.org Metal-Organic Frameworks (MOFs) containing zirconium have also been developed as heterogeneous catalysts. rsc.org

Boron Carbide: Boron carbide powder has been demonstrated as a green and efficient catalyst for Friedel-Crafts reactions, offering simple filtration for catalyst recovery. acgpubs.org

Polystyrene-supported Aluminum Triflate: This heterogeneous catalyst allows for easy separation and reuse, aligning with green chemistry principles. researchgate.net

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Traditional, often stoichiometric amounts | Potent and well-established | |

| Metal Triflates (e.g., Sc(OTf)₃) | Used in ionic liquids | Recyclable | liv.ac.uk |

| Zirconium tetrachloride (ZrCl₄) | Microwave irradiation | Efficient | rsc.org |

| Boron Carbide | Heterogeneous | Green, easy recovery | acgpubs.org |

| Polystyrene-supported Aluminum Triflate | Heterogeneous | Reusable, environmentally benign | researchgate.net |

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. Steric hindrance from the methyl groups on the mesitylene ring can be a limiting factor.

Key parameters for optimization include:

Temperature and Time: Microwave-assisted synthesis has been shown to significantly reduce reaction times. For instance, using a Zr-MOF catalyst under microwave irradiation at 120°C for 5 minutes resulted in a 94% yield. rsc.org In contrast, a method using boron carbide required refluxing for 24 hours to achieve a 56% yield. acgpubs.org

Solvent: The choice of solvent can influence the reaction's efficiency. Solvents such as carbon disulfide, ethylene dichloride, and nitrobenzene (B124822) have been used. researchgate.netrsc.orgtandfonline.com Ionic liquids like [bmim][BF4] have also been employed as a recyclable medium. liv.ac.uk

Catalyst Loading: Catalytic amounts of Lewis acids are preferred over stoichiometric quantities to improve atom economy and reduce waste. liv.ac.uk

Work-up Procedure: Proper work-up, including quenching the reaction, extraction, washing, and purification (often by column chromatography or recrystallization), is crucial for isolating the pure product. acgpubs.orgrsc.orgbeilstein-journals.org

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| VNU-1 (Zr-MOF) | Nitrobenzene | 120 (Microwave) | 5 min | 94 | rsc.org |

| Boron Carbide | t-Butyl methyl ether | Reflux | 24 h | 56 | acgpubs.org |

| Not specified | isohexane:ethyl acetate (B1210297) (10:1) | Not specified | Not specified | 74 | beilstein-journals.org |

While Friedel-Crafts acylation is dominant, the development of alternative synthetic strategies is an active area of research, often focusing on milder conditions and broader substrate scopes.

A promising alternative route for the synthesis of aryl ketones is the palladium(II)-catalyzed desulfitative reaction. nih.gov This method involves the coupling of sodium arylsulfinates with nitriles. nih.gov This protocol has been demonstrated to be fast and efficient, particularly under microwave irradiation, and accommodates a wide range of substrates. nih.gov While the direct synthesis of this compound using this specific method is not explicitly detailed in the provided context, the general applicability to aryl ketone synthesis suggests its potential as a viable alternative pathway. nih.gov The mechanism is believed to proceed through the generation of a key aryl palladium intermediate. nih.gov

Alternative Synthetic Routes

Novel Synthetic Approaches for Sterically Hindered Ketones

The inherent difficulty in forming sterically congested C-C bonds has driven the development of specialized synthetic protocols. Traditional methods often fail or provide low yields when applied to substrates with significant steric bulk, such as those required for this compound.

Recent advancements have leveraged transition metal catalysis and radical chemistry to overcome these steric barriers. A notable approach is the carbonylative cross-coupling of hindered, ortho-disubstituted aryl iodides. nih.gov Research has demonstrated that the PEPPSI-IPr catalyst, an N-heterocyclic carbene (NHC)-palladium complex, is highly effective in promoting the carbonylative Suzuki-Miyaura cross-coupling to produce diaryl ketones in good to excellent yields, whereas traditional phosphine-based catalysts are less efficient. nih.gov This methodology allows for the formation of two new carbon-carbon bonds in a single step, providing an efficient route to ortho-disubstituted aryl ketones. nih.gov

Another innovative strategy involves the synergistic use of photoredox catalysis and organocatalysis. This has been applied to achieve the direct β-coupling of cyclic ketones with diaryl ketones to form γ-hydroxyketone adducts. nih.gov The process relies on the simultaneous generation of two distinct radical species: a β-enaminyl radical from a ketone-derived enamine and a ketyl radical anion from the photocatalytic reduction of an aryl ketone. nih.gov While not a direct synthesis of this compound itself, this method highlights the power of radical-radical coupling in forging bonds adjacent to sterically demanding groups. acs.org

Furthermore, specialized catalytic systems have been developed for specific transformations of hindered ketones. For instance, a catalytic variant of the Kabachnik-Fields reaction has been shown to be effective for cyclic and sterically hindered ketones, yielding α-aminophosphonates. organic-chemistry.org Similarly, direct reductive amination of hindered ketones has been achieved using complementary Rhodium and Ruthenium catalysts with carbon monoxide as a deoxygenating agent, a method that is highly atom-economical. researchgate.net

| Method | Catalyst/Reagents | Key Features | Application |

|---|---|---|---|

| Carbonylative Cross-Coupling | PEPPSI-IPr (Pd-NHC complex), CO | Effective for ortho-disubstituted aryl halides; milder conditions than classical methods. nih.gov | Synthesis of diaryl ketones. nih.gov |

| Photoredox/Organocatalysis Merger | Photocatalyst, Organocatalyst | Generates and couples two distinct radical species in situ. nih.gov | Synthesis of γ-hydroxyketones. nih.gov |

| Catalytic Kabachnik-Fields Reaction | Phthalocyanine derivatives | Three-component reaction of ketones, diethylphosphite, and an amine source. organic-chemistry.org | Synthesis of α-aminophosphonates. organic-chemistry.org |

| Direct Reductive Amination | Rh- or Ru-based catalysts, CO | Atom-economical; avoids external hydrogen sources. researchgate.net | Synthesis of sterically hindered tertiary amines. researchgate.net |

Precursor Compounds and Their Derivatization

The successful synthesis of this compound is fundamentally dependent on the availability and reactivity of its precursor compounds. The strategic selection and modification of these starting materials are critical for achieving the target structure.

Benzophenones are a class of compounds that serve as crucial intermediates in organic synthesis. nih.govrsc.orgrsc.org The core benzophenone (B1666685) skeleton is most commonly constructed via the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. nih.govmdpi.com This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. mdpi.com

Once synthesized, these benzophenone derivatives can be further modified. They are valuable precursors for a variety of molecules, including those with significant biological activity. rsc.orgnih.gov For example, research has shown their utility in the synthesis of novel compounds with antitumor and anti-inflammatory properties. nih.govmdpi.comnih.gov More recently, methods have been developed that use aromatic ketones as versatile aryl electrophiles in cross-coupling reactions. chemrxiv.org This involves converting the ketone into a more reactive intermediate, such as an oxime ester, which can then undergo transformations like Suzuki-Miyaura arylation. chemrxiv.org

The targeted synthesis of a specifically substituted benzophenone like this compound requires precise control over the functionalization of the aromatic rings. The primary precursors for this compound are a benzoyl group source and a mesitylene (1,3,5-trimethylbenzene) ring. chemicalbook.comlookchem.com

The classical approach is the Friedel-Crafts acylation of mesitylene with benzoyl chloride. lookchem.com The steric hindrance and electronic properties of the trimethyl-substituted ring influence the reaction conditions required for efficient acylation.

Transition metal-catalyzed C-H functionalization represents a more modern and atom-economical alternative to classical methods. rsc.org For instance, ruthenium-catalyzed ortho-arylation of aromatic ketones with arylboronates allows for the direct formation of C-C bonds at the position adjacent to the ketone's point of attachment, although this is more commonly applied for functionalizing the benzoyl ring rather than constructing the initial hindered ketone. rsc.org The development of these reactions provides powerful tools for creating complex aromatic ketones from simpler, readily available precursors. researchgate.net

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Mesitylene (1,3,5-Trimethylbenzene) | C₉H₁₂ | Aromatic substrate providing the 2,4,6-trimethylphenyl group. lookchem.com |

| Benzoyl Chloride | C₇H₅ClO | Acylating agent providing the benzoyl group. lookchem.com |

| Methyl Benzoate | C₈H₈O₂ | Alternative precursor to the benzoyl moiety. chemicalbook.com |

| 2-Mesitylmagnesium bromide | C₉H₁₁BrMg | Grignard reagent for nucleophilic addition to a benzoyl electrophile. lookchem.com |

Photophysical and Photochemical Properties

Electronic Absorption and Emission Spectra

The electronic absorption spectrum of 2,4,6-trimethylbenzophenone, typically measured in solution using UV-Vis spectroscopy, shows characteristic absorption bands in the ultraviolet region. These absorptions correspond to the promotion of electrons from ground electronic states to excited singlet states, primarily of n→π* and π→π* character, associated with the carbonyl and aromatic chromophores. The exact position and intensity of these bands can be influenced by the solvent environment.

Triplet State Dynamics

Formation of Kinetically Distinct Triplet States

Excited States and Intersystem Crossing

Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or higher). For many aromatic ketones, including this compound, the initial excited singlet state can then undergo a spin-forbidden but highly efficient process called intersystem crossing (ISC) to a lower-energy triplet state (T₁). edinst.com Triplet states are characterized by having two unpaired electrons with parallel spins. edinst.com The nature of the lowest triplet state (whether it has more n,π* or π,π* character) is a critical determinant of its subsequent photochemical reactivity.

The efficiency of intersystem crossing is described by the intersystem crossing quantum yield (Φ_isc). While specific values for this compound require targeted experimental measurement, related benzophenones are known for their high ISC yields. edinst.com A key feature of this compound is its relatively long-lived triplet state. Laser flash photolysis studies have measured its triplet lifetime to be greater than 2 microseconds in acetonitrile, which is significantly longer than many mono-alkyl substituted ketones. grafiati.comresearchgate.net This extended lifetime provides a greater opportunity for the excited triplet state to participate in bimolecular reactions.

Table 2: Photophysical Properties of this compound

| Property | Value | Solvent | Reference(s) |

|---|

| Triplet Lifetime (τ_T) | >2 µs | Acetonitrile | grafiati.comresearchgate.net |

Hydrogen Donor Substrates in Quenching Processes

Key Photochemical Reactions

The chemistry of the triplet excited state of this compound is central to its applications.

A hallmark reaction of triplet-state aromatic ketones is intermolecular hydrogen abstraction. The excited triplet state of this compound can abstract a hydrogen atom from a suitable donor molecule (often referred to as a synergist or co-initiator). google.com This process is fundamental to its role as a Type II photoinitiator. The reaction generates a ketyl radical from the benzophenone (B1666685) and a new radical from the hydrogen donor, both of which can go on to initiate polymerization. google.com

In the presence of a good hydrogen donor and upon UV irradiation, this compound can be photoreduced. The initial hydrogen abstraction step forms a ketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol, a common product of benzophenone photoreduction. The specific reaction pathways and products can be influenced by the steric hindrance around the carbonyl group.

Applications in Photopolymerization and Curing Technologies

Role as a Photoinitiator

2,4,6-Trimethylbenzophenone is classified as a benzophenone-type photoinitiator. kent.ac.uk These photoinitiators are crucial in initiating polymerization upon exposure to UV light. They are substances that, when they absorb light, produce reactive species like ions or radicals, which in turn start chemical reactions or transformations. google.com

The primary mechanism involves the absorption of UV light to generate reactive species that initiate the polymerization of monomers.

Upon absorbing UV light, this compound transitions to an excited state. wiley.com From this excited state, it can participate in a bimolecular reaction, typically hydrogen abstraction from a suitable synergist, such as a tertiary amine. astm.org This process results in the formation of a ketyl radical and an amine-derived radical. It is often the amine-derived radical that is the primary initiating species for the polymerization of acrylate (B77674) monomers.

The free radicals generated from the photoinitiator system attack the carbon-carbon double bonds of monomer molecules, such as acrylates or methacrylates. google.com This action starts a chain reaction, leading to the rapid formation of a cross-linked polymer network, a process known as photopolymerization.

This compound is often used in conjunction with other photoinitiators or synergists to enhance curing efficiency. google.comgoogle.com A notable example is its use with 4-methylbenzophenone (B132839) in a commercially available blend. researchgate.netgoogle.com This combination can exhibit synergistic properties where efficient energy or electron transfer occurs between the two photoinitiators. google.comgoogle.com Such blends are designed to improve cure speed and counteract oxygen inhibition by generating a large excess of free radicals. nih.gov

The table below provides examples of photoinitiator systems that exhibit synergistic effects.

| Photoinitiator Pair | Interaction Type | Reference |

| Benzophenone (B1666685) + this compound | Energy/Electron Transfer | google.comgoogle.com |

| 4,4'-bis(dimethylamino)benzophenone + Benzophenone | Energy/Electron Transfer | google.comgoogle.com |

| Thioxanthone + Methylthiophenyl morpholinoalkyl ketone | Energy/Electron Transfer | google.comgoogle.com |

Several factors can impact the effectiveness of this compound as a photoinitiator.

The efficiency of a photoinitiator is dependent on its ability to absorb the emitted UV light from a given source. kent.ac.uk The degree to which UV light penetrates a coating can be influenced by the presence of pigments. kent.ac.uk For pigmented systems, the choice of photoinitiator is critical to ensure sufficient light reaches the initiator throughout the coating depth to achieve a thorough cure. googleapis.com The absorption spectrum of the photoinitiator must align well with the emission spectrum of the UV lamp for optimal performance. google.com

Research has shown that while substitution of methyl groups in the 2- and 6- positions might be expected to reduce reactivity due to steric hindrance, this compound exhibits a reactivity similar to that of unsubstituted benzophenone. kent.ac.uk This is attributed to its molecular conformation where the aromatic rings are twisted out of plane, which may influence its light absorption and subsequent reactivity. kent.ac.uk

The table below summarizes the reactivity of various benzophenone-type photoinitiators.

| Photoinitiator | Relative Rate of Cure | Reference |

| Benzophenone | 62 | kent.ac.uk |

| 4-Methylbenzophenone | 68 | kent.ac.uk |

| 2-Methylbenzophenone | 39 | kent.ac.uk |

| This compound | 62 | kent.ac.uk |

| 4-Chlorobenzophenone | 66 | kent.ac.uk |

Factors Influencing Photoinitiator Efficiency

Reaction Mechanisms in Curing

This compound functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist to generate the free radicals necessary for polymerization. kent.ac.ukastm.org The curing process is initiated by ultraviolet (UV) light, which excites the benzophenone molecule from its ground state to an excited triplet state. astm.org

The reaction mechanism is predominantly an electron and proton transfer process. kent.ac.ukastm.org The excited this compound molecule interacts with a hydrogen donor, typically a tertiary amine synergist, to form an intermediate complex known as an exciplex. astm.org Within this exciplex, a hydrogen atom is abstracted from the amine, leading to the formation of two distinct radical species: a ketyl radical (derived from the benzophenone) and an aminoalkyl radical (derived from the amine). astm.org

The aminoalkyl radical is the primary species responsible for initiating the rapid polymerization of reactive monomers, such as acrylates. astm.org The ketyl radical is significantly less reactive and generally does not contribute to chain propagation; it may even act as a chain terminator. astm.org

Interestingly, despite the potential for steric hindrance from the methyl groups at the 2- and 6-positions of the phenyl ring, this compound exhibits a reactivity comparable to that of unsubstituted benzophenone. kent.ac.uk Molecular modeling studies suggest this is due to a twisted conformation of the aromatic rings relative to each other in the molecule's lowest energy state. kent.ac.uk There is also evidence indicating that some photoinitiators that typically react via a cleavage mechanism (Type I) can undergo a hydrogen abstraction (Type II) mechanism when an amine synergist is present in the formulation. kent.ac.uk

Thermal Stability of Photoinitiator Systems

Thermal stability is a critical parameter for photoinitiators, as it prevents premature polymerization during storage or in processes that involve heating. kent.ac.ukgoogle.com Photoinitiator systems must be stable enough to withstand formulation and application conditions without thermal decomposition or unwanted reactions. google.com Techniques such as thermogravimetric analysis (TGA) are employed to assess the thermal stability of photoinitiators, distinguishing between evaporation and decomposition upon heating. kent.ac.uk

This compound is described as a metastable liquid with a boiling point of 189°C at 17 mmHg and a melting point between 35-36°C. google.com Its relatively high thermal stability is an asset in curing applications. google.com Many advanced photoinitiators derived from the trimethylbenzoyl structure, such as acylphosphine oxides, are also recognized for their good thermal stability. nih.govacs.org

| Property | Value | Reference |

|---|---|---|

| Melting Point | 35–36°C | |

| Boiling Point | 315°C at 760 mmHg | |

| Boiling Point | 189°C at 17 mmHg | google.com |

Influence of Amine Synergists

Commonly utilized amine synergists include tertiary amines such as N-methyldiethanolamine (MDEA), ethyl-4-(dimethylamino)benzoate (EDB), and 2-ethylhexyl-4-(dimethylamino)benzoate. pcimag.comigmresins.com Beyond their role in radical generation, these amines also play a crucial part in mitigating oxygen inhibition. pcimag.comgoogle.com Oxygen present in the curing environment can quench the excited state of the photoinitiator or scavenge the newly formed radicals, hindering polymerization, especially at the surface. Amine synergists react with oxygen, reducing its inhibitory effects and thereby improving surface cure. pcimag.comgoogle.com

Advanced Photoinitiator Design and Analogs

Development of Novel Photoinitiators based on 2,4,6-Trimethylbenzoyl Moiety

The 2,4,6-trimethylbenzoyl group is a fundamental structural element in a significant class of modern Type I (α-cleavage) photoinitiators, which are known for their high efficiency. rsc.orgwiley.com Upon absorption of light, these molecules undergo homolytic cleavage of the carbon-phosphorus bond, generating a highly reactive phosphinoyl radical and a benzoyl radical, both of which can initiate polymerization. astm.org

Key examples of commercial photoinitiators built upon this moiety include:

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A widely used and highly efficient photoinitiator. nih.govrsc.org

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): Featuring two 2,4,6-trimethylbenzoyl groups, BAPO exhibits higher reactivity and its absorption spectrum is shifted to longer wavelengths (more red-shifted) compared to TPO. wiley.comnih.gov

Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L): A liquid phosphinate-based photoinitiator. wiley.com

Recent research efforts have been directed towards creating novel analogs with improved safety profiles, as TPO has been classified as a substance with potential reprotoxic effects. acs.orgrsc.org One example is TDOPO, a TPO analog that incorporates a 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) group, which shows promise as a safer alternative. rsc.orgrsc.org Furthermore, the development of water-soluble derivatives like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has expanded the use of this chemistry into aqueous systems, such as for the fabrication of hydrogels. acs.orgsigmaaldrich.cn Other innovations include photoinitiators based on germanium and silicon, such as tetrakis(2,4,6-trimethylbenzoyl)silane, which are designed to absorb light at longer wavelengths, enabling deeper curing in highly filled or pigmented systems. nih.govresearchgate.net

| Abbreviation | Chemical Name | Key Feature | Reference |

|---|---|---|---|

| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Highly efficient, widely used Type I photoinitiator. | nih.govrsc.org |

| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Higher reactivity and more red-shifted absorption than TPO. | wiley.comnih.gov |

| TPO-L | Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate | Liquid, phosphinate-based Type I photoinitiator. | wiley.com |

| LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Water-soluble derivative for aqueous applications. | acs.orgsigmaaldrich.cn |

| TDOPO | 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] nih.govresearchgate.netoxaphosphorin 6-oxide | DOPO-based analog designed as a safer alternative to TPO. | rsc.orgrsc.org |

Structure-Activity Relationships in Photoinitiator Performance

The performance of a photoinitiator is intrinsically linked to its molecular structure. nih.gov Key factors that dictate its efficiency include its light absorption characteristics—specifically the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε)—and the quantum yield of radical generation. nih.govresearchgate.net

Impact of Steric Bulk on Reactivity

The effect of steric bulk on the reactivity of photoinitiators is complex and depends on its location within the molecule. In the case of this compound, the steric hindrance from the ortho-methyl groups causes the phenyl rings to twist, but this does not diminish its reactivity compared to the non-methylated benzophenone. kent.ac.uk

For the more advanced acylphosphine oxide photoinitiators, increasing the steric bulk on the phosphorus atom can be advantageous. wiley.com For instance, substituting the phenyl groups on the phosphorus of a TPO-like structure with sterically larger tert-butyl groups results in a bathochromic shift, pushing the light absorption to longer wavelengths. wiley.com This can be beneficial for curing thicker or more opaque materials. Conversely, replacing a phenyl group with a cyclohexyl group, which is less sterically demanding, does not substantially change the absorption but has been shown to decrease the reactivity of the generated phosphorus-centered radical. wiley.com

An in-depth examination of the chemical compound this compound reveals its significant role in polymer science, particularly in the realm of photopolymerization. This article focuses exclusively on its conformational analysis, photoreactivity, and the kinetics of the polymerization processes it initiates.

Reactivity and Mechanistic Studies

Grignard Reactions and Electron Transfer Mechanisms

The reaction of 2,4,6-trimethylbenzophenone with Grignard reagents, such as phenylmagnesium bromide, deviates from the typical nucleophilic addition to the carbonyl group due to steric hindrance. This leads to alternative reaction pathways driven by electron transfer mechanisms.

When this compound is treated with phenylmagnesium bromide in tetrahydrofuran (B95107) (THF), an "abnormal" Grignard reaction occurs. oup.comoup.com Instead of the expected 1,2-addition to the carbonyl group, the reaction yields o-biphenylyl mesityl ketone as a significant product. oup.comoup.com This outcome suggests that the steric bulk of the mesityl group hinders the direct attack of the Grignard reagent on the carbonyl carbon. oup.com The reaction solution turns a distinct wine-red color, indicating the formation of radical species. oup.com

Electron Spin Resonance (ESR) spectroscopy has been instrumental in elucidating the mechanism of this reaction. oup.comoup.com Studies have detected a significant concentration of a ketyl radical when this compound is mixed with phenylmagnesium bromide in THF under vacuum. oup.comoup.com This observation strongly supports an electron-transfer mechanism. oup.comoup.com The initial step is the transfer of an electron from the Grignard reagent to the ketone, forming a ketyl radical anion. oup.comoup.com The large steric hindrance provided by the mesityl group is thought to facilitate this single electron transfer (SET) process. kisti.re.kr The resulting Grignard-ketyl radical exhibits a very small total width in its ESR spectrum, indicating that the free spin is primarily delocalized on the phenyl group. oup.com This is attributed to the large twisting angle between the mesityl and benzoyl planes, which inhibits conjugation with the mesityl group. oup.com

The formation of o-biphenylyl mesityl ketone is explained by a nuclear phenylation process. oup.com While initial theories proposed a 1,4-addition followed by air oxidation, experimental evidence did not support an improved yield upon aeration. oup.com The currently accepted mechanism involves the ketyl radical intermediate. oup.comoup.com It is proposed that the phenyl radical, formed from the Grignard reagent, attacks the ortho-position of the phenyl ring of the ketyl radical. This is in contrast to typical Grignard additions to α,β-unsaturated ketones which can proceed via 1,2- or 1,4-addition depending on the substrate and reaction conditions. libretexts.orgorganic-chemistry.org In the case of this compound, the steric hindrance forces the reaction down an unusual pathway, leading to substitution on the aromatic ring rather than addition to the carbonyl group. oup.com

Formation of Ketyl Radicals in Grignard Reactions

Carbonylation Reactions

This compound also plays a role as a key intermediate in certain carbonylation reactions, highlighting its versatility in organic synthesis beyond Grignard chemistry.

Recent advancements in organic synthesis have explored transition-metal-free methods for carbonylation. nih.gov In one such method, this compound can be synthesized through a transition-metal-free carbonylation of an aryl halide with an arylboronic acid, utilizing chloroform (B151607) as a carbon monoxide precursor. beilstein-journals.org This approach offers a more environmentally benign alternative to traditional transition-metal-catalyzed carbonylations which often require high pressures of carbon monoxide gas. sioc-journal.cnnih.gov

The utility of this compound as a chemical intermediate is well-established. lookchem.comlookchem.com It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals. lookchem.com Its unique structure, featuring a reactive carbonyl group and a sterically hindered aromatic ring, allows for a variety of chemical modifications. lookchem.com For instance, it can be prepared via Friedel-Crafts acylation of mesitylene (B46885) with benzoyl chloride, a common method for synthesizing aromatic ketones. oup.com

Transition-Metal-Free Carbonylation of Aryl Halides

Intermolecular Hydrogen Abstraction Processes

Upon photochemical excitation, this compound can engage in intermolecular hydrogen abstraction from suitable donor molecules. This reactivity is fundamentally linked to the nature of its electronically excited triplet state. Laser flash photolysis studies have been instrumental in characterizing the transient species involved in these photoreactions. researchgate.netgrafiati.com

Research has identified a relatively long-lived triplet state for this compound, with a lifetime reported to be greater than 2 microseconds in acetonitrile. researchgate.netgrafiati.com This triplet species is the primary agent responsible for abstracting a hydrogen atom from a donor substrate, leading to the formation of a ketyl radical. This process is analogous to the well-known photoreduction of benzophenone (B1666685), although the steric hindrance introduced by the ortho-methyl groups on the mesityl ring significantly influences its reactivity. ibm.comwiley.com

The efficiency and feasibility of the hydrogen abstraction are highly dependent on the reaction conditions and the nature of the hydrogen donor. wiley.commdpi.com For instance, in the presence of secondary alcohols like 2-propanol or 2-octanol, this compound can act as a hydrogen acceptor in transfer hydrogenation reactions. mdpi.com

However, the steric bulk of the trimethylphenyl group presents a significant barrier to this reaction. In a competition experiment designed to compare the reactivity of benzophenone and this compound under specific reducing conditions with LiTMP, it was observed that benzophenone was readily reduced. In contrast, this compound was found to be non-reducible under the same conditions. wiley.com This finding underscores the critical role of sterics in modulating the accessibility of the carbonyl group and its ability to participate in hydrogen abstraction. wiley.com The reaction is believed to proceed via the formation of a ketyl radical, which then undergoes a radical-radical coupling. wiley.com

The table below summarizes key experimental findings regarding the intermediates and reactivity of this compound in processes related to hydrogen abstraction.

Interactive Table: Experimental Data on this compound Reactivity

| Observation Type | Compound | Method | Solvent | Key Finding | Reference |

| Triplet State Lifetime | This compound | Laser Flash Photolysis | Acetonitrile | >2 µs | researchgate.netgrafiati.com |

| Comparative Reactivity | This compound | Competition Experiment | Not Specified | Found to be non-reducible under conditions that reduced benzophenone. | wiley.com |

| Hydrogen Transfer | This compound | Catalytic Transfer Hydrogenation | Not Specified | Acts as a hydrogen acceptor with secondary alcohols as donors. | mdpi.com |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,4,6-trimethylbenzophenone at the atomic and electronic levels.

The molecular structure of this compound is defined by a benzoyl group and a mesityl (2,4,6-trimethylphenyl) group attached to a central carbonyl carbon. X-ray crystallography has provided precise data on its solid-state structure, which is available in the Cambridge Structural Database under the deposition number 704825. nih.gov

A key feature is the significant steric hindrance caused by the ortho-methyl groups on the mesityl ring. This steric strain forces the two aromatic rings into a non-planar arrangement relative to each other and the carbonyl group. This twisted conformation is a critical determinant of its physical and chemical properties.

From an electronic perspective, a significant property is the behavior of the molecule upon photoexcitation. Laser flash photolysis studies have been conducted to examine its excited states. These experiments revealed that this compound possesses a relatively long-lived triplet state with a lifetime greater than 2 microseconds (>2 µs) when measured in acetonitrile. thegoodscentscompany.com This extended triplet lifetime is crucial for its function in photochemical applications, as it allows sufficient time for the excited molecule to interact with other chemical species.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. While DFT is a common method to calculate these properties for benzophenone (B1666685) derivatives researchgate.net, specific quantitative energy values for the HOMO and LUMO of this compound are not extensively reported in peer-reviewed literature.

However, a qualitative analysis based on its structure can be made. The HOMO is expected to be primarily localized on the electron-rich mesityl ring, which is activated by three electron-donating methyl groups. Conversely, the LUMO is anticipated to be distributed over the benzoyl portion of the molecule, specifically the carbonyl group and the unsubstituted phenyl ring, which act as the electron-accepting moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

The surrounding solvent medium can influence the properties of a molecule. For this compound, this is evident in studies of its photochemical behavior. The measurement of its long-lived triplet state was performed in acetonitrile, a polar aprotic solvent. thegoodscentscompany.com In contrast, studies on its photocyclization reactions to form benzocyclobutenol derivatives have been carried out in benzene, a nonpolar solvent. wiley.com The choice of solvent can affect the stability and lifetime of excited states and may influence the quantum yields and pathways of photochemical reactions. For instance, polar solvents can stabilize charged or charge-separated states, potentially altering reaction mechanisms compared to nonpolar environments.

HOMO-LUMO Analysis

Molecular Modeling and Conformational Analysis

Molecular modeling is essential for understanding the three-dimensional structure and dynamics of this compound. A significant finding from such studies is that the molecule's lowest energy conformation involves the two aromatic rings being twisted out of the plane of the carbonyl group. kent.ac.uk This contrasts with unsubstituted benzophenone, which is more planar. This twisted geometry is a direct consequence of the steric repulsion between the ortho-methyl groups of the mesityl ring and the phenyl ring.

Theoretical studies have also highlighted the importance of hindered rotation around the bond connecting the mesityl group to the carbonyl carbon, particularly in the excited state. wiley.com This restricted movement influences the molecule's photochemical reactivity and the deactivation pathways available to the excited state. The non-planar, twisted structure is a recurring theme that explains many of the compound's unique properties. kent.ac.uk

Prediction of Reactivity and Mechanistic Pathways

Theoretical and computational findings provide significant predictive power regarding the reactivity of this compound.

One of the interesting aspects of its reactivity is that it is similar to that of the sterically unhindered benzophenone in some contexts, an observation that seems counterintuitive. kent.ac.uk Molecular modeling explains this "anomaly" by showing that the twisted ground-state conformation minimizes steric hindrance around the carbonyl group, making it accessible for reactions. kent.ac.uk

However, its reactivity is highly dependent on the specific reaction conditions and mechanism. In an investigation of radical C-H functionalization, this compound was found to be non-reactive. wiley.com This was attributed to its high reduction potential of -1.92 V, which prevents the initial single-electron transfer from the lithium amide reagent to the ketone, a necessary first step in the proposed radical-radical coupling pathway. wiley.com

In contrast, for reactions with methyllithium (B1224462) (MeLi), a mechanistic pathway involving an initial electron transfer is supported by experimental data. vdoc.pub Kinetic isotope effect studies for the reaction between this compound and MeLi yielded a ¹²k/¹⁴k value of 1.023. vdoc.pubresearchgate.net This value is considered intrinsic to the bond-forming step and is consistent with a mechanism that proceeds via electron transfer followed by the formation of the carbon-carbon bond. vdoc.pubresearchgate.net

Furthermore, computational models help interpret its photochemical reactivity, such as the light-induced formation of benzocyclobutenol. wiley.com The efficiency and pathway of this Norrish-Yang type reaction are influenced by factors such as the hindered rotation in the excited state and the nature of substituents on the phenyl ring. wiley.com

Data Tables

Table 1: Selected Computational and Theoretical Data for this compound

| Parameter | Value/Observation | Context/Method | Source(s) |

| Triplet State Lifetime (τT) | > 2 µs | Laser Flash Photolysis (in Acetonitrile) | thegoodscentscompany.com |

| Conformation | Lowest energy state has aromatic rings twisted out of plane | Molecular Modeling (BiosymsTm) | kent.ac.uk |

| Reduction Potential | -1.92 V | Cyclic Voltammetry | wiley.com |

| Kinetic Isotope Effect (¹²k/¹⁴k) | 1.023 ± 0.004 | Reaction with MeLi | vdoc.pubresearchgate.net |

| Photochemical Reactivity | Forms benzocyclobutenol derivatives upon irradiation | Photolysis in Benzene | wiley.com |

Spectroscopic Characterization in Mechanistic Elucidation

Laser Flash Photolysis for Transient Species Identification

Laser flash photolysis is a powerful technique for studying short-lived intermediates in photochemical reactions. numberanalytics.com It utilizes a high-intensity laser pulse to initiate a reaction, followed by the detection of the resulting transient species using spectroscopic methods. numberanalytics.com For 2,4,6-trimethylbenzophenone, laser flash photolysis has been instrumental in characterizing its triplet excited state and subsequent intermediates. grafiati.comgrafiati.com

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a key component of laser flash photolysis, enabling the observation of fleeting intermediates with high temporal resolution. numberanalytics.comprinceton.edu When this compound is subjected to laser flash photolysis, a long-lived triplet state is observed. grafiati.com In acetonitrile, the lifetime of this triplet state is greater than 2 microseconds. grafiati.com This technique allows for the direct observation of the triplet-triplet absorption spectrum. For instance, the related compound benzophenone (B1666685) exhibits a triplet absorption maximum around 530 nm. bgsu.edu The study of such transient spectra provides valuable information on the electronic structure and reactivity of the excited state.

The quenching of the triplet state by various substrates can also be monitored using transient absorption spectroscopy. For example, the triplet state of this compound reacts with 1,4-cyclohexadiene (B1204751) with a rate constant of 3.7 x 10⁷ M⁻¹s⁻¹ to form a ketyl radical, which has a characteristic absorption maximum at approximately 480 nm. grafiati.com

Monitoring Decay Kinetics of Intermediates

The decay kinetics of transient intermediates provide crucial information about their reactivity and the pathways through which they transform. nih.gov In the case of this compound, the decay of its triplet state has been studied in the presence of various quenchers. grafiati.com The rate constants for these quenching reactions can be determined by monitoring the change in the transient absorption signal over time.

For instance, the relatively long lifetime of the triplet state of this compound, compared to mono-alkyl substituted ketones, is a significant finding from these kinetic studies. grafiati.com This longevity is attributed to the steric hindrance provided by the ortho-methyl groups, which slows down bimolecular quenching reactions. The decay kinetics can be influenced by factors such as solvent polarity and the concentration of reactants.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. bhu.ac.innih.gov This makes it an invaluable tool for studying the photochemical reactions of this compound, which can proceed through radical intermediates. rsc.org

In the context of related compounds, ESR has been used to directly observe phosphorus-centered radicals formed from the photolysis of 2,4,6-trimethylbenzoyldiphenylphosphine oxide. rsc.org The technique can provide information about the structure and environment of the radical. nih.gov Spin trapping is a common method used in ESR, where a "spin trap" molecule reacts with a transient radical to form a more stable radical that can be more easily detected. nih.govdgk-ev.de For example, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is a spin trap used to detect superoxide (B77818) radicals. nih.govdgk-ev.de The resulting ESR spectrum can help identify the original transient radical.

Phosphorescence Spectroscopy for Triplet State Characterization

Phosphorescence spectroscopy is a complementary technique to transient absorption for probing triplet states. edinst.com It involves the radiative decay from a triplet excited state to the singlet ground state. libretexts.org The lifetime and spectral characteristics of the phosphorescence provide information about the nature of the triplet state. nih.gov

For many ketones, phosphorescence is often measured at low temperatures to minimize non-radiative decay processes. edinst.comnih.gov The phosphorescence of benzophenone, a related compound, is well-studied and its characteristics are known to be sensitive to the surrounding environment. nih.gov The triplet state of this compound, being relatively long-lived, can also be characterized by its phosphorescence emission. grafiati.com The energy of the triplet state can be determined from the high-energy edge of the phosphorescence spectrum. This information is crucial for understanding the energy transfer processes in which the triplet state may participate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a sample mixture. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it ideal for identifying the final products of photochemical reactions of this compound. thermofisher.comtesisenred.netjeeng.net

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and polarities in the gas chromatograph. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparison to spectral libraries. nih.gov The PubChem database contains experimental GC-MS data for this compound, showing its characteristic fragmentation pattern which is useful for its identification in complex mixtures. nih.gov

Electrospray-Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds. nih.gov It allows for the transfer of ions from solution into the gas phase for mass analysis. nih.gov While GC-MS is excellent for volatile products, ESI-MS can be used to analyze a broader range of molecules, including ionic intermediates and larger, less volatile products that may be formed in the photochemical reactions of this compound. mdpi.comuvic.ca

ESI-MS can be used to directly monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. mdpi.com This can provide valuable information about the formation and consumption of intermediates and products. The technique's high sensitivity allows for the detection of species present at very low concentrations. nih.gov

Environmental and Safety Considerations in Research and Application

Degradation Pathways and Environmental Fate

2,4,6-Trimethylbenzophenone, like other benzophenone (B1666685) derivatives, can enter the environment through various streams, including industrial effluents and the degradation of consumer products. nih.gov Its persistence and fate are influenced by both abiotic and biotic degradation processes.

Photodegradation is a significant pathway for the breakdown of this compound in the environment. rsc.org When exposed to UV radiation, such as from sunlight, the compound can undergo photolytic decomposition. nih.govresearchgate.net This process involves the formation of free radicals, which can then lead to a variety of smaller, often more volatile, decomposition products. researchgate.net Research has shown that photolytic decomposition can result in the formation of various chemical species. researchgate.net

The environmental fate of this compound is also influenced by its potential for biodegradation. While some trimethylbenzene isomers have shown susceptibility to biodegradation under specific anaerobic conditions, the complete breakdown of the benzophenone structure can be more complex. nih.gov The rate and extent of biodegradation can be influenced by environmental factors such as temperature and the presence of specific microbial communities. nih.gov Studies on related compounds suggest that while some degradation can occur, benzophenones can be persistent in certain environmental compartments. nih.gov

Migration Studies of Decomposition Products

The decomposition of this compound, particularly in applications like UV-cured inks and coatings on food packaging, can lead to the formation of low molecular weight products with the potential to migrate. researchgate.net

Photolytic decomposition products of this compound are classified as Non-Intentionally Added Substances (NIAS). nih.gov NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. They can include impurities, reaction intermediates, and degradation products. nih.gov In the context of food packaging, the migration of NIAS is a significant safety concern. nih.gov Studies have identified various photolytic decomposition products that can migrate from UV-cured packaging materials. nih.govresearchgate.net

The potential for migration of this compound and its degradation products is influenced by several factors:

Molecular Weight: Lower molecular weight decomposition products generally exhibit higher migratory potential. researchgate.net

Packaging Material: The type and structure of the packaging polymer can affect the diffusion rate of migrants.

Environmental Conditions: Temperature and the nature of the food or solvent in contact with the packaging can influence the extent of migration.

Non-Intentionally Added Substances (NIAS) in Packaging

Ecotoxicity and Aquatic Environmental Impact

This compound is classified as hazardous to the aquatic environment, with both acute and long-lasting effects. nih.govchemos.de

The compound is recognized as being very toxic to aquatic life. nih.gov Its release into waterways can pose a significant threat to aquatic organisms. Safety data sheets for the compound consistently highlight its ecotoxicity, with classifications including "Aquatic Acute 1" and "Aquatic Chronic 1". chemos.decomec-italia.com This indicates that the substance can cause immediate and long-term harm to aquatic ecosystems.

The environmental hazard classification of this compound underscores the importance of preventing its release into aquatic environments. nih.govlgcstandards.com

Safety in Handling and Disposal in a Research Context

Given its hazardous properties, strict safety protocols are essential when handling and disposing of this compound in a laboratory setting.

Handling:

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. chemos.de

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn. comec-italia.com For procedures that may generate dust, a particulate filter respirator may be necessary. chemos.de

Avoiding Contamination: Measures should be taken to prevent dust accumulation and static discharge. chemos.de Eating, drinking, and smoking are strictly prohibited in work areas. chemos.de

Emergency Procedures: Laboratories should be equipped with emergency eyewash stations and safety showers. In case of accidental exposure, immediate first aid measures should be taken. chemos.de

Disposal:

Waste Containment: All waste containing this compound should be collected in clearly labeled, appropriate containers for chemical waste. chemos.de

Environmental Protection: Care must be taken to prevent the compound from entering drains, surface water, or groundwater. chemos.de Contaminated materials should be disposed of as hazardous waste according to local, state, and federal regulations.

Spill Response: In the event of a spill, the area should be evacuated, and appropriate spill cleanup procedures should be followed, including containing the material and decontaminating the area.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Quality Control : Implement in-process analytics (e.g., inline FTIR for reaction monitoring). Optimize AlCl₃ catalyst activation (e.g., pre-drying at 150°C) to minimize hydrolysis side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。